5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
Description
This compound is a quinazolinone derivative featuring a 1,2-dihydroquinazolin-3(4H)-one core substituted with a 2-((4-ethylphenyl)amino)-2-oxoethyl group at the N1 position and a pentanamide chain linked to a thiophen-2-ylmethyl moiety. The 4-ethylphenyl and thiophen-2-ylmethyl groups are critical for target binding, while the pentanamide spacer may enhance solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C28H30N4O4S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Ethylphenylamino Group: This step involves the reaction of the quinazolinone intermediate with 4-ethylphenylamine under conditions that promote amide bond formation.
Attachment of the Thiophenylmethyl Group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine, again under conditions that favor amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and pathways involved in disease progression.
Cancer Treatment
Recent studies have shown that the compound has potential anticancer properties. It acts through multiple mechanisms:
- Inhibition of Tumor Growth: The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For instance, it has shown effectiveness in reducing the viability of breast cancer and prostate cancer cells .
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes:
- Protein Tyrosine Phosphatases (PTPs): It selectively inhibits PTP1B, which is crucial in regulating insulin signaling and is implicated in obesity and diabetes . This inhibition can enhance insulin sensitivity, making it a candidate for treating metabolic disorders.
- Tyrosinase Inhibition: The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing skin-whitening agents or treatments for hyperpigmentation disorders .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Oxidative Stress Reduction: The compound has been shown to reduce oxidative stress markers in neuronal cells, indicating potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Cytoprotective Mechanisms: Studies indicate that it may protect neurons from apoptosis induced by toxic substances, possibly through modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Comprehensive Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Treatment | Induces apoptosis, inhibits cell proliferation | Reduces tumor growth |
| Enzyme Inhibition | Inhibits PTP1B and tyrosinase | Improves insulin sensitivity; treats hyperpigmentation |
| Neuroprotection | Reduces oxidative stress; protects against apoptosis | Potential treatment for neurodegenerative diseases |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Study: In vitro studies demonstrated a significant reduction in MCF-7 breast cancer cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be 15 µM, indicating potent anticancer activity .
- Diabetes Model: In a diabetic mouse model, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for managing diabetes .
- Neuroprotection Assessment: A study involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly decreased cell death and increased levels of neuroprotective proteins compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Activity: While the target compound lacks direct IC50 data, structurally similar quinazolinones (e.g., ) exhibit IC50 values of 1.6–2.0 μM in HepG-2 cells, suggesting comparable potency .
- Target Engagement : Molecular docking predicts strong binding to HDAC8 (RMSD <2.0 Å), analogous to aglaithioduline (~70% similarity to SAHA) .
Biological Activity
The compound 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Ugi reactions and modifications of quinazoline derivatives. A common synthetic pathway includes the formation of the quinazoline core followed by the introduction of the thiophenylmethyl and pentanamide side chains.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (SW-480) with varying IC50 values. In particular, a related quinazoline derivative demonstrated an IC50 value as low as 5.9 µM against A549 cells, suggesting potent antiproliferative effects .
The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have highlighted the role of these compounds in targeting polo-like kinase 1 (Plk1), a mitotic regulator frequently overexpressed in tumors .
Inhibition of Plk1 has been linked to cell cycle arrest and apoptosis in cancer cells, making it a promising target for drug development. Additionally, molecular docking studies suggest that the compound may interact with specific residues in target proteins, enhancing its inhibitory potency .
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives have also been explored for their anti-inflammatory and antimicrobial activities. For instance, certain analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly influence the biological activity of these compounds.
Case Studies
Several case studies have documented the biological effects of quinazoline derivatives:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized quinazoline-pyrimidine hybrids demonstrated significant cytotoxicity against A549 cells with an IC50 value of 5.9 µM. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and their targets .
- Anti-inflammatory Potential : Another study focused on COX inhibition revealed that certain derivatives exhibited selective inhibition with IC50 values ranging from 0.011 µM to 17.5 µM against COX-II enzymes, indicating potential for therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
